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Compound of Interest

Compound Name:
N-(3-fluorophenyl)piperidin-4-

amine

CAS No.: 886506-63-4

Cat. No.: B1598989

Get Quote

Executive Summary & Scientific Context
N-(3-fluorophenyl)piperidin-4-amine (CAS: 886506-63-4) represents a critical

pharmacophore scaffold in medicinal chemistry, frequently utilized in the synthesis of GPCR

modulators (specifically serotonin and dopamine receptors) and kinase inhibitors. Its structure

combines a basic secondary piperidine amine (pKa ~9.8) with a lipophilic, electron-withdrawing

fluorophenyl group.

Characterizing this molecule presents specific analytical challenges:

Basic Amine Tailing: The secondary piperidine nitrogen interacts strongly with residual

silanols on standard C18 HPLC columns, leading to peak asymmetry.

UV Silent Regions: While the phenyl ring provides UV absorbance, the aliphatic piperidine

ring is UV-transparent, requiring specific detection wavelengths.
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Fluorine Regiochemistry: Distinguishing the meta-fluoro substitution from para or ortho

isomers requires orthogonal spectroscopic validation.

This guide details an optimized, multi-modal analytical strategy combining High-pH LC-MS and

F-NMR to ensure structural integrity and purity.

Physicochemical Profile
Understanding the physical properties is the prerequisite for method development. The

following data points drive solvent selection and chromatographic conditions.

Property Value / Characteristic Analytical Implication

Molecular Formula

C

H

FN

Monoisotopic Mass: 194.12

g/mol

Exact Mass [M+H] 195.1298 Target ion for ESI+ MS tuning.

Calculated LogP ~2.4
Moderately lipophilic; suitable

for Reversed-Phase LC.

pKa (Piperidine N) ~9.8 - 10.1 (Predicted)
Highly basic. Will be

protonated at pH < 8.

pKa (Aniline N) ~3.5 - 4.0 (Predicted)
Weakly basic; minimal

contribution to retention shifts.

Solubility DMSO, Methanol, Dilute Acid

Avoid pure water for stock

solutions; use 10%

DMSO/MeOH.

Chromatographic Separation Strategy (LC-MS)[1]
The "Basic Amine" Challenge
Standard acidic mobile phases (0.1% Formic Acid) protonate the piperidine nitrogen (
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), causing it to act as a cation exchanger with residual silanols on the silica column backbone.
This results in severe peak tailing (Asymmetry factor > 2.0).

Solution: High-pH Reversed-Phase Chromatography
We utilize a High-pH Mobile Phase strategy. By adjusting the pH to ~10 (above the pKa), we

deprotonate the amine, rendering it neutral. This increases retention (hydrophobic interaction

dominates) and drastically improves peak shape.

Protocol: High-pH LC-MS Method
Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (2.1 x 100 mm, 2.5 µm). Note:

These columns are chemically modified to withstand pH up to 12.

Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH adjusted to 10.0 with

Ammonium Hydroxide).

Mobile Phase B: Acetonitrile (LC-MS Grade).

Flow Rate: 0.4 mL/min.

Column Temp: 40°C.

Detection: UV at 254 nm (aromatic) and 210 nm (amide/peptide bond sensitivity).

MS Mode: ESI Positive (Scan range 100–500 m/z).

Gradient Table:

Time (min) % Mobile Phase B Event

0.00 5 Initial Equilibration

1.00 5 Isocratic Hold (Salt diversion)

8.00 95 Linear Gradient

10.00 95 Wash

10.10 5 Re-equilibration
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| 13.00 | 5 | End |

Spectroscopic Characterization (NMR)[2][3][4]
While

H-NMR confirms the carbon skeleton,

F-NMR is the superior tool for rapid purity assessment of this molecule because common
organic impurities (solvents, non-fluorinated side products) are invisible in the fluorine
spectrum.

Protocol: Dual-Domain NMR Acquisition
Sample Prep: Dissolve 5–10 mg of sample in 600 µL DMSO-d

.

Why DMSO? The HCl salt form of this amine is often insoluble in CDCl

. DMSO ensures complete solubility and prevents aggregation.

Experiment A:

H-NMR (400 MHz or higher)
Key Diagnostic Signals:

7.2–6.8 ppm (Multiplet, 4H): Aromatic protons. Look for the specific splitting pattern of a
meta-substituted benzene (triplet of doublets).

3.5–3.0 ppm (Multiplet): Piperidine ring protons adjacent to nitrogen.

1.5–2.0 ppm (Multiplet): Piperidine ring methylene protons.

Experiment B:

F-NMR (376 MHz)
Parameter Set: Proton-decoupled (
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F{

H}) to simplify the singlet/multiplet analysis.

Relaxation Delay (D1): Set to >5 seconds to ensure quantitative integration if measuring

purity.

Expected Shift: ~ -110 to -115 ppm (relative to CFCl

).

Purity Calculation:

Mass Spectrometry Fragmentation Logic
In ESI+ mode, the parent ion

is dominant. Under Collision Induced Dissociation (CID), the molecule follows a predictable
fragmentation pathway useful for structural confirmation.

Fragmentation Pathway (Graphviz Visualization)

Parent Ion [M+H]+
m/z 195.12

Piperidine Ring Cleavage
(Retro-Diels-Alder type)

m/z ~112

Ring Opening

Loss of NH3/Amine
m/z ~178

Deamination

Fluoroaniline Ion
[C6H5FN]+
m/z 110.04

C-N Bond Cleavage

- C3H7N (Piperidine frag) - NH3

Click to download full resolution via product page

Figure 1: Proposed ESI+ MS fragmentation pathway. The formation of the fluoroaniline ion (m/z

110) is a diagnostic marker for the N-phenyl substructure.

Integrated Analytical Workflow
The following flowchart illustrates the decision matrix for characterizing a synthesized batch of

N-(3-fluorophenyl)piperidin-4-amine.
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Figure 2: Step-by-step decision tree for analytical validation, prioritizing LC-MS for initial

screening and NMR for final structural confirmation.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b1598989?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1598989?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

